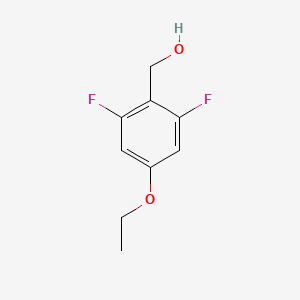

(4-Ethoxy-2,6-difluorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

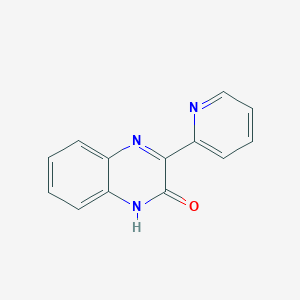

“(4-Ethoxy-2,6-difluorophenyl)methanol” is a compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It is a solid in physical form and has gained interest in recent years due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for “(4-Ethoxy-2,6-difluorophenyl)methanol” is 1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(4-Ethoxy-2,6-difluorophenyl)methanol” is a solid . The compound has a molecular weight of 188.17 .Aplicaciones Científicas De Investigación

Methanol-to-Olefins Conversion

Research on the conversion of methanol to olefins, particularly over zeolite catalysts, highlights the role of surface methoxy species in forming initial carbon-carbon bonds. This process, essential in petrochemical industries, involves the transformation of methanol to olefins like ethene and propene (Wang et al., 2018) and (Hutchings et al., 1999).

Surface Chemistry and Catalysis

Studies have utilized methanol to probe the nature of surface sites on various catalysts, such as ceria nanocrystals. These investigations provide insights into the formation of methoxy species and their subsequent conversion into intermediates like formate on different surfaces (Wu et al., 2012).

Organic Synthesis and Ligand Exchange Reactions

Methanol participates in ligand exchange reactions, which are fundamental in the field of organometallic chemistry. For example, the methoxide in certain complexes can be substituted by more acidic alcohols, impacting the synthesis of various compounds (Klausmeyer et al., 2003).

Polymerization Processes

In the polymer science domain, methanol serves as a key molecule in cationic polymerization processes. It is used to control molecular weight and dispersity in the polymerization of specific monomers, exemplifying its role in advanced material synthesis (Perkowski et al., 2015).

Surface Reaction Mechanisms

The interaction of methanol with different surfaces, such as zeolite and metal surfaces, has been a subject of intensive study. These interactions lead to various reaction intermediates and pathways, contributing significantly to our understanding of surface chemistry and catalysis (Dahl et al., 1994) and (Benziger & Madix, 1980).

Propiedades

IUPAC Name |

(4-ethoxy-2,6-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBOKVWHRGLKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623502 |

Source

|

| Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2,6-difluorophenyl)methanol | |

CAS RN |

438050-23-8 |

Source

|

| Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)

![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)